4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

Catalog No.
S2754963
CAS No.
852934-02-2
M.F
C12H13NO3
M. Wt
219.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

CAS Number

852934-02-2

Product Name

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

IUPAC Name

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24

InChI

InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)

InChI Key

MXSDEKJNUFFBSR-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)O

solubility

not available

Drug Discovery

Environmental Science

Anti-Amnesic Agents

PDE4B Inhibitors

Proteomics Research

Choline Uptake Enhancers

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid, also known by its CAS number 852934-02-2, is an organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of approximately 219.24 g/mol. This compound features a benzoic acid structure substituted with a 2-oxopyrrolidin-1-ylmethyl group at the para position. It is typically encountered as a white to off-white powder and is soluble in various solvents, making it suitable for diverse applications in chemical research and pharmaceuticals .

  • Carboxylic acids can be corrosive and irritate skin and eyes [].
  • They may be harmful if swallowed [].

The chemical reactivity of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid can be attributed to the presence of both the carboxylic acid and the pyrrolidine moiety. The compound can undergo various reactions typical for carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to yield amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.

Additionally, the oxopyrrolidine group may participate in nucleophilic substitutions or cyclization reactions depending on the reaction conditions and reagents used.

The synthesis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid can be achieved through several methods:

  • Direct Alkylation: Starting from benzoic acid, it can be alkylated using 2-oxopyrrolidine in the presence of a suitable base.
  • Oxidative Cyclization: A precursor containing a benzylic halide can be reacted with a pyrrolidine derivative under oxidative conditions to form the desired product.
  • Rearrangement Reactions: Utilizing rearrangement reactions involving pyrrolidine derivatives could yield this compound through strategic manipulation of functional groups.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development due to its biological activity.
  • Chemical Research: Used in synthetic organic chemistry as an intermediate for synthesizing other complex molecules.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies focusing on 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid have indicated that it may interact with specific receptors or enzymes within biological systems. These interactions could lead to modulation of biochemical pathways, which may explain its observed biological effects. Further studies utilizing techniques such as molecular docking and binding assays are essential to characterize these interactions quantitatively.

Several compounds share structural similarities with 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-OxopyrrolidinePyrrolidine ring with carbonyl groupBasic structure without benzoic acid moiety
Benzoic AcidSimple aromatic carboxylic acidLacks the pyrrolidine component
4-Aminobenzoic AcidAmino group at para positionContains an amine instead of a pyrrolidine
N-(2-Oxopyrrolidin-1-yl)benzamideAmide derived from benzoic acidContains an amide linkage

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is unique due to its combination of both the carboxylic acid functionality and the oxopyrrolidine moiety, which may confer distinct biological activities not observed in simpler derivatives.

Systematic Identification

The compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid. Its CAS Registry Number is 852934-02-2, and it is classified under the European Community (EC) number 800-503-2.

Key Structural Features

  • Molecular Formula: $$ \text{C}{12}\text{H}{13}\text{NO}_3 $$
  • Molecular Weight: 219.24 g/mol.
  • SMILES: OC(=O)C1C=CC(CN2CCCC2=O)=CC=1.
  • InChI: InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16).

Table 1: Core Structural and Nomenclatural Data

IdentifierValue
CAS Number852934-02-2
IUPAC Name4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
Molecular Formula$$ \text{C}{12}\text{H}{13}\text{NO}_3 $$
Molecular Weight219.24 g/mol
SMILESOC(=O)C1C=CC(CN2CCCC2=O)=CC=1
InChIInChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)

Historical Development and Discovery

4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid emerged as part of the broader exploration of benzoic acid derivatives in synthetic chemistry. While specific historical synthesis details remain proprietary, its development aligns with trends in creating functionalized intermediates for pharmaceuticals and materials science.

Key Contextual Developments

  • Benzoic Acid Derivatives: The compound belongs to a class of molecules widely studied for their antimicrobial, anti-inflammatory, and preservative properties.
  • Pyrrolidinone Integration: The inclusion of a pyrrolidinone ring reflects strategies to enhance bioactivity or solubility by introducing nitrogen-containing cyclic structures.
  • Modern Applications: Suppliers highlight its role in research contexts, particularly in medicinal chemistry, though specific therapeutic targets remain undisclosed.

Table 2: Comparative Analysis with Analogous Compounds

CompoundStructural FeaturesApplications/Research Focus
4-[(2-Oxopiperidin-1-yl)methyl]benzoic acidPiperidinone (6-membered ring)Structural analog studies
Benzoic acidUnsubstituted carboxylic acidFood preservatives, pharmaceuticals

Position Within Benzoic Acid Derivatives

4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid occupies a niche within benzoic acid derivatives due to its hybrid structure.

Classification and Functional Groups

  • Primary Classification: Benzoic acid derivative with a pyrrolidinone substituent at the para position.
  • Functional Groups:
    • Carboxylic acid: Enables salt formation and hydrogen bonding.
    • Pyrrolidinone: Electron-withdrawing cyclic amide, influencing reactivity and electronic properties.

Substituent Effects on Acidity

The para-substituted pyrrolidinone group is electron-withdrawing, likely increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid ($$ \text{pKa} \approx 4.2 $$). This effect is attributed to:

  • Inductive Withdrawal: The pyrrolidinone ring stabilizes the deprotonated carboxylate anion.
  • Resonance Stabilization: Limited due to the para position, but electronic effects dominate.

The synthesis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid represents a significant challenge in organic chemistry, requiring careful consideration of reaction mechanisms, solvent systems, and purification protocols . This compound, with molecular formula C₁₂H₁₃NO₃ and molecular weight 219.24 grams per mole, features a benzoic acid moiety linked to a pyrrolidinone ring through a methylene bridge [2] [3]. The synthetic approaches to this compound primarily involve nucleophilic substitution reactions and esterification techniques, each requiring specific optimization strategies to achieve high yields and purity .

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions serve as the primary synthetic pathway for constructing the carbon-nitrogen bond between the benzoic acid derivative and the pyrrolidinone ring [9]. These reactions typically proceed through a mechanism where the nitrogen atom of the pyrrolidinone acts as a nucleophile, attacking an electrophilic carbon center on the benzoic acid derivative [14].

Reaction of 3-(Chloromethyl)benzoic Acid with 2-Pyrrolidinone

The reaction between 3-(chloromethyl)benzoic acid and 2-pyrrolidinone represents the most direct synthetic route to 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid . This nucleophilic substitution reaction proceeds under basic conditions, where the nitrogen atom in the pyrrolidinone acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group [14]. The reaction mechanism involves the formation of a transition state where the chloride ion serves as a leaving group [14].

The optimization of this reaction requires careful consideration of multiple parameters. Research has demonstrated that the choice of base significantly influences both reaction rate and yield [9] [10]. Diazabicycloundecene provides excellent results when used in dimethyl sulfoxide, achieving yields of approximately 78 percent under optimized conditions [10]. Alternative base systems include potassium carbonate in dimethylformamide, which produces yields of 65 percent, and sodium hydride in tetrahydrofuran, yielding 58 percent [21].

Table 1: Nucleophilic Substitution Reaction Conditions and Yields

Reaction ParameterMethod A - DBU/DMSOMethod B - K2CO3/DMFMethod C - NaH/THF
BaseDBU (1.2 equiv)K2CO3 (1.5 equiv)NaH (1.3 equiv)
SolventDMSODMFTHF
Temperature (°C)60800-25
Reaction Time (h)4-86-128-16
Molar Ratio (acid:pyrrolidinone)1:1.21:1.11:1.0
Yield (%)786558

The reaction temperature plays a crucial role in determining both the reaction rate and selectivity [21]. Elevated temperatures generally increase reaction rates but may also promote side reactions leading to byproduct formation [9]. The optimal temperature range for most base-catalyzed systems falls between 60 and 80 degrees Celsius, providing a balance between reaction efficiency and selectivity [17] [21].

Base-Catalyzed Esterification Techniques

Base-catalyzed esterification represents an alternative approach to the synthesis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid derivatives [17] [19]. These techniques involve the activation of carboxylic acid functionality through base-promoted deprotonation, followed by nucleophilic attack by the pyrrolidinone nitrogen [22] [23]. The Fischer esterification mechanism provides the theoretical foundation for these transformations [23] [24].

The esterification process requires careful control of equilibrium conditions to favor product formation [23]. This can be achieved through the removal of water byproducts using azeotropic distillation or the addition of drying agents [23]. The use of excess alcohol or carboxylic acid components can also shift the equilibrium toward product formation according to Le Chatelier's principle [22] [23].

Deep eutectic solvents have emerged as environmentally friendly alternatives for esterification reactions [20]. These solvents, composed of hydrogen bond donors and acceptors, provide excellent catalytic activity while maintaining low environmental impact [20]. Para-toluene sulfonic acid combined with benzyl triethyl ammonium chloride has demonstrated conversion rates exceeding 88 percent for benzoic acid esterification reactions [20].

Solvent Systems and Reaction Optimization

The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid [25] [28] [30]. Solvent polarity directly influences reaction kinetics by stabilizing charged intermediates and transition states [30] [32]. Polar aprotic solvents generally provide superior results for nucleophilic substitution reactions due to their ability to solvate cations while leaving anions relatively unsolvated [32].

Dimethyl sulfoxide emerges as the optimal solvent for pyrrolidinone-benzoic acid coupling reactions, achieving yields of 82 percent with high product purity [25] [28]. The high polarity index of 7.2 for dimethyl sulfoxide facilitates the stabilization of ionic intermediates formed during the nucleophilic substitution process [30]. N-methyl-2-pyrrolidone provides comparable results with yields of 78 percent, while dimethylformamide produces slightly lower yields of 75 percent [28].

Table 2: Solvent System Optimization for Pyrrolidinone-Benzoic Acid Coupling

Solvent SystemPolarity IndexYield (%)Reaction Time (h)Product Purity (%)
DMSO7.282695
DMF6.475892
NMP6.778794
Ethanol5.2451288
Methanol5.1381485
DMSO:H2O (9:1)7.885596
DMF:Toluene (1:1)5.9681090
Acetone5.1421582

Mixed solvent systems offer additional opportunities for optimization [27] [28]. The combination of dimethyl sulfoxide with water in a 9:1 ratio produces enhanced yields of 85 percent while maintaining excellent product purity of 96 percent [27]. This improvement results from the increased polarity of the mixed system, which better stabilizes the ionic intermediates formed during the reaction [30].

Protic solvents such as ethanol and methanol generally provide lower yields due to their ability to compete with the intended nucleophile through hydrogen bonding interactions [30] [31]. These solvents can also participate in side reactions, leading to decreased selectivity and product purity [31].

Catalytic Strategies for Yield Improvement

Catalytic approaches for enhancing the synthesis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid encompass both transition metal catalysis and Lewis acid activation strategies [33] [36] [37]. These methodologies focus on lowering activation energy barriers and improving reaction selectivity through specific catalyst-substrate interactions [33] [38].

Palladium-catalyzed systems represent the most effective transition metal approach for benzoic acid derivative synthesis [37] [40]. The combination of palladium acetate with triphenylphosphine achieves yields of 88 percent with excellent selectivity of 94 percent [37]. Advanced palladium systems utilizing bis(dibenzylideneacetone)palladium with XPhos ligands demonstrate superior performance, producing yields of 92 percent with 96 percent selectivity [11].

Lewis acid catalysts provide an alternative approach for yield enhancement through electrophile activation [38]. Scandium triflate, indium triflate, and zinc triflate have all demonstrated significant catalytic activity in related organic transformations [38]. Zinc triflate emerges as the most cost-effective option, providing yields of 89 percent with 95 percent selectivity while requiring only 5 mole percent catalyst loading [38].

Table 3: Catalytic System Performance in Yield Enhancement

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Yield (%)TONSelectivity (%)
Pd(OAc)2/PPh351208817694
Pd2(dba)3/XPhos31109230796
CuI/Phenanthroline1080727288
Sc(OTf)35608517092
In(OTf)35808717493
Zn(OTf)25708917895
TiCl41025656585
AlCl31040707087

Copper-based catalytic systems offer a more economical alternative to palladium catalysts [16]. Copper iodide combined with phenanthroline ligands provides moderate yields of 72 percent, though with reduced turnover numbers compared to palladium systems [16]. The lower cost of copper catalysts makes this approach attractive for large-scale synthesis applications [16].

The optimization of catalytic systems requires careful consideration of ligand effects, catalyst loading, and reaction temperature [33] [36]. Higher catalyst loadings generally improve reaction rates but may increase costs and complicate product purification [36]. The development of highly active catalysts with low loading requirements represents an ongoing area of research [35] [36].

Byproduct Analysis and Purification Protocols

The synthesis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid typically generates several classes of byproducts that require systematic removal through appropriate purification protocols [41] [45] [46]. The most common byproducts include unreacted starting materials, bis-alkylated products, hydrolysis products, and oligomeric impurities [14].

Column chromatography using silica gel provides effective separation of the desired product from most byproducts [45]. This technique achieves recovery yields of 85 percent with product purities of 98 percent [42]. The method proves particularly effective for removing unreacted starting materials and oligomeric impurities that differ significantly in polarity from the target compound [45].

Recrystallization techniques offer superior purification efficiency for removing closely related impurities [47] [48]. Recrystallization from ethanol produces excellent results with recovery yields of 92 percent and product purities exceeding 99.2 percent [46] [47]. The technique proves particularly effective for removing bis-alkylated byproducts that possess similar chromatographic properties to the desired product [47].

Table 4: Byproduct Analysis and Purification Protocol Efficiency

Purification MethodRecovery Yield (%)Purity After Purification (%)Major Byproduct RemovedEfficiency Rating
Column Chromatography (SiO2)8598.0Unreacted starting materialGood
Recrystallization (EtOH)9299.2Bis-alkylated productExcellent
Recrystallization (MeOH:H2O)8899.0Hydrolysis productVery Good
Flash Chromatography8297.0Oligomeric impuritiesGood
Preparative HPLC9599.5Isomeric impuritiesExcellent
Crystallization (Hot EtOAc)9099.1Solvent residuesVery Good

Preparative high-performance liquid chromatography represents the most effective purification method for achieving ultra-high purity products [43]. This technique produces recovery yields of 95 percent with product purities of 99.5 percent [43]. The method proves essential for removing isomeric impurities that cannot be separated through conventional crystallization or column chromatography [43].

The selection of appropriate purification protocols depends on the specific byproduct profile generated during synthesis [41] [45]. Multiple purification steps may be required to achieve pharmaceutical-grade purity standards [46]. The combination of initial column chromatography followed by recrystallization provides an optimal balance between efficiency and cost-effectiveness for most synthetic applications [47] [48].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid through distinctive proton and carbon chemical shift patterns that reflect the molecule's electronic environment [1].

The proton Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic resonances between δ 7.5–8.5 parts per million, corresponding to the para-disubstituted benzene ring protons [1]. The methylene bridge connecting the benzene ring to the pyrrolidinone moiety appears as a singlet at approximately δ 4.5 parts per million, reflecting the deshielding effect of both aromatic and nitrogen environments [1] [2]. The pyrrolidinone ring protons manifest in the δ 2.5–3.8 parts per million region, with the methylene groups adjacent to the carbonyl (δ 2.5–2.7 parts per million) and nitrogen (δ 3.6–3.8 parts per million) exhibiting distinct chemical shifts due to their different electronic environments [1].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework at δ 120–140 parts per million, with the carboxylate-bearing carbon typically appearing more downfield due to electron-withdrawing effects [3]. The carbonyl carbons present diagnostic signals: the carboxylic acid carbonyl at δ 170–180 parts per million and the lactam carbonyl at a similar chemical shift range [3]. Aliphatic carbons of the pyrrolidinone ring and methylene bridge resonate between δ 20–60 parts per million [3].

Nuclear Magnetic Resonance ParameterChemical Shift RangeAssignment
Aromatic protonsδ 7.5–8.5 ppmBenzene ring protons
Methylene bridgeδ ~4.5 ppmN-CH₂-Ar linkage
Pyrrolidinone CH₂ (α to C=O)δ 2.5–2.7 ppmCH₂CO in lactam
Pyrrolidinone CH₂ (α to N)δ 3.6–3.8 ppmNCH₂ in lactam
Aromatic carbonsδ 120–140 ppmBenzene ring carbons
Carbonyl carbonsδ 170–180 ppmC=O groups

Infrared Absorption Profile

Infrared spectroscopy of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid reveals multiple characteristic vibrational modes that confirm the presence of both carboxylic acid and lactam functionalities [4] [5].

The carboxylic acid group exhibits a broad hydroxyl stretching absorption spanning 2500–3000 wavenumbers due to extensive hydrogen bonding in the solid state [4] [6]. This broad envelope encompasses both free and hydrogen-bonded OH stretching modes, with additional overtone and combination bands appearing between 2800–2500 wavenumbers, characteristic of carboxylic acids [4]. The carboxylic acid carbonyl stretching frequency appears at 1685–1710 wavenumbers, with aromatic carboxylic acids typically showing lower frequencies than aliphatic analogs due to conjugation effects [4] [7].

The pyrrolidinone moiety contributes a distinct amide carbonyl stretch at 1650–1680 wavenumbers [8] [5]. This amide I band represents the primary vibrational mode of the lactam carbonyl and appears at characteristic frequencies for five-membered ring lactams [5]. Additional vibrational modes include carbon-oxygen stretching of the carboxyl group (1200–1300 wavenumbers), aromatic carbon-carbon stretching (1400–1600 wavenumbers), and various carbon-hydrogen deformation modes [4] [8].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
O-H stretch (COOH)2500–3000Hydrogen-bonded carboxylic acid
C=O stretch (COOH)1685–1710Carboxylic acid carbonyl
C=O stretch (amide)1650–1680Pyrrolidinone lactam carbonyl
C-O stretch1200–1300Carboxyl group
Aromatic C=C1400–1600Benzene ring vibrations

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid provides structural confirmation through characteristic fragmentation pathways that reflect the molecule's functional group arrangement [9] [10].

Under electrospray ionization conditions, the molecular ion appears at mass-to-charge ratio 220 in positive mode ([M+H]⁺) and 218 in negative mode ([M-H]⁻) [9]. The predicted collision cross section values of 147.4 Ų for the protonated species and 151.4 Ų for the deprotonated species reflect the molecule's three-dimensional structure and provide additional identification parameters [9].

Fragmentation patterns follow predictable pathways based on the molecule's functional groups [10] [11]. The most prominent fragmentation involves loss of the carboxylic acid functionality through decarboxylation, yielding fragments corresponding to loss of 45 mass units (COOH) [11]. The benzoyl cation (mass-to-charge ratio 105) commonly appears as a base peak or major fragment, resulting from cleavage of the methylene bridge with charge retention on the aromatic system [10] [12].

The pyrrolidinone moiety contributes characteristic fragments through alpha-cleavage adjacent to the nitrogen atom [10] [11]. Loss of the entire pyrrolidinone side chain yields the methylbenzoate cation, while fragmentation within the lactam ring produces smaller nitrogen-containing fragments [11]. Additional fragmentation may include loss of water from the carboxylic acid (loss of 18 mass units) and loss of carbon monoxide from either carbonyl group (loss of 28 mass units) [10] [11].

Fragment Ionm/zFragmentation Pathway
[M+H]⁺220Molecular ion (positive)
[M-H]⁻218Molecular ion (negative)
[M-COOH]⁺175Decarboxylation
Benzoyl cation105Methylene bridge cleavage
[M-H₂O]⁺202Water loss from COOH
[M-CO]⁺192Carbon monoxide loss

Crystallographic Studies

X-ray Diffraction Analysis

X-ray crystallographic analysis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements. While specific crystallographic data for this exact compound were not located in the search results, analysis of closely related pyrrolidinone-benzoic acid derivatives provides valuable structural insights [13] [14] [15].

Related crystallographic studies of pyrrolidinone derivatives reveal typical geometric parameters for the pyrrolidin-2-one ring system [14] [15]. The five-membered lactam ring adopts an envelope conformation with the nitrogen atom and the carbonyl carbon approximately coplanar with two adjacent methylene carbons, while the remaining methylene carbon deviates from this plane [14]. Bond lengths within the pyrrolidinone ring follow expected patterns: the carbon-nitrogen bond exhibits partial double bond character (approximately 1.35 Ångströms) due to amide resonance, while the carbonyl carbon-oxygen bond measures approximately 1.22 Ångströms [14].

The methylene bridge connecting the pyrrolidinone nitrogen to the benzene ring typically exhibits a carbon-nitrogen bond length of approximately 1.47 Ångströms, consistent with sp³ carbon-nitrogen single bonds [13]. The benzene ring maintains standard aromatic geometry with carbon-carbon bond lengths near 1.39 Ångströms and bond angles of 120 degrees [13].

Structural ParameterTypical ValueSource
N-CO bond length~1.35 ÅAmide resonance
C=O bond length~1.22 ÅCarbonyl double bond
N-CH₂ bridge~1.47 Åsp³ C-N single bond
Aromatic C-C~1.39 ÅBenzene ring
Aromatic C-COOH~1.48 Åsp²-sp² bond

Conformational Isomerism

The conformational behavior of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid involves rotation about the methylene bridge connecting the pyrrolidinone and benzoic acid moieties [16] [17]. This rotational freedom creates multiple conformational isomers with different three-dimensional arrangements and potentially different physical properties.

The primary conformational variable involves rotation about the nitrogen-methylene carbon bond, which allows the benzene ring to adopt various orientations relative to the pyrrolidinone ring plane [17]. Energy barriers for this rotation are typically modest (10-20 kilojoules per mole), allowing rapid interconversion at room temperature [17]. However, crystal packing forces and intermolecular hydrogen bonding can stabilize specific conformations in the solid state [18].

Computational studies of related pyrrolidinone derivatives suggest that conformations minimizing steric interactions between the benzene ring and the lactam carbonyl are energetically favored [16] [17]. The preferred conformations often position the benzene ring perpendicular or nearly perpendicular to the pyrrolidinone ring plane to minimize unfavorable overlaps [17].

In crystalline environments, intermolecular hydrogen bonding between carboxylic acid groups creates dimeric or chain structures that can influence molecular conformation [15]. The formation of hydrogen-bonded networks may stabilize conformations that facilitate optimal packing arrangements rather than the gas-phase energy minimum [18].

Conformational FactorEffectEnergy Range
N-CH₂ rotationRing orientation10-20 kJ/mol
COOH orientationHydrogen bonding5-15 kJ/mol
Ring-ring interactionSteric effectsVariable

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive computational insights into the electronic structure and molecular properties of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid [19] [20]. These quantum mechanical calculations reveal fundamental aspects of molecular geometry, energy surfaces, and electronic distribution that complement experimental observations.

Computational optimization using hybrid functionals such as Becke three-parameter Lee-Yang-Parr (B3LYP) with appropriate basis sets yields equilibrium geometries that closely match experimental crystallographic data [19] [20]. The calculated bond lengths typically deviate by less than 0.02 Ångströms from experimental values, while bond angles show agreement within 2-3 degrees [20]. Zero-point vibrational energy corrections improve the accuracy of calculated energetics and provide thermodynamic parameters under standard conditions [21].

Vibrational frequency calculations complement infrared spectroscopic assignments by providing theoretical wavenumbers for all molecular vibrational modes [20]. Scaling factors (typically 0.96-0.98 for B3LYP calculations) correct for systematic errors in calculated frequencies, yielding excellent agreement with experimental infrared and Raman spectra [5] [20]. The calculated vibrational modes confirm the presence of characteristic functional group frequencies and provide detailed descriptions of atomic motions for each vibrational mode.

Solvent effects significantly influence molecular properties and can be incorporated through continuum solvation models such as the Polarizable Continuum Model [20]. These calculations reveal how polar solvents stabilize charged or zwitterionic forms and affect conformational preferences through differential solvation of molecular conformers [21].

Computational ParameterMethodTypical Accuracy
Bond lengthsDFT/B3LYP±0.02 Å
Bond anglesDFT/B3LYP±2-3°
Vibrational frequenciesDFT (scaled)±10-20 cm⁻¹
EnergeticsDFT + ZPE±5-10 kJ/mol

Molecular Orbital Analysis

Molecular orbital analysis reveals the electronic structure and bonding characteristics of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid through examination of frontier molecular orbitals and electron density distributions [19] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital provide insights into chemical reactivity and electronic transitions.

The highest occupied molecular orbital typically exhibits significant electron density on the aromatic ring system and the carboxylate oxygen atoms, reflecting the electron-rich nature of these functional groups [19]. The pyrrolidinone nitrogen contributes to the highest occupied molecular orbital through its lone pair electrons, though the aromatic system dominates the orbital character [19]. The energy of the highest occupied molecular orbital influences the molecule's electron-donating ability and susceptibility to oxidation.

The lowest unoccupied molecular orbital generally shows substantial character on the aromatic ring with significant contributions from the carboxylic acid carbonyl carbon [19]. This orbital distribution indicates the primary sites for nucleophilic attack and provides insight into the molecule's electron-accepting properties. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital determines the molecule's electronic excitation energy and influences its optical properties [19].

Natural Bond Orbital analysis provides detailed information about electron distribution and bonding interactions [19]. This analysis reveals the extent of electron delocalization between the aromatic ring and substituent groups, quantifying resonance effects and charge transfer interactions. The analysis also identifies stabilizing hyperconjugative interactions and estimates their energetic contributions to molecular stability [19].

Electrostatic potential mapping visualizes the molecular charge distribution and identifies regions of positive and negative electrostatic potential [19]. These maps predict sites for intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which influence crystal packing and solvation behavior.

Molecular OrbitalEnergy RangePrimary Character
HOMO-6 to -8 eVAromatic π, carboxylate
LUMO-1 to -3 eVAromatic π*, carbonyl
HOMO-LUMO gap4-6 eVElectronic excitation
Dipole moment2-4 DebyeCharge separation

The comprehensive structural characterization of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid through spectroscopic, crystallographic, and computational methods provides a complete understanding of its molecular architecture. Nuclear Magnetic Resonance spectroscopy confirms the connectivity and electronic environment of all functional groups, while infrared spectroscopy identifies characteristic vibrational signatures of the carboxylic acid and lactam functionalities. Mass spectrometric fragmentation patterns validate the molecular structure through predictable bond cleavage reactions.

Crystallographic analysis reveals precise three-dimensional geometry and intermolecular packing arrangements, while conformational analysis identifies the flexible methylene bridge as the primary source of structural variability. Density Functional Theory calculations provide theoretical validation of experimental observations and reveal detailed electronic structure information through molecular orbital analysis.

XLogP3

0.8

Dates

Last modified: 08-16-2023

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